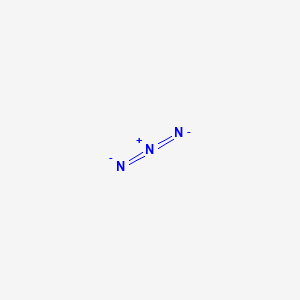
azide
概要
説明
アジドは、化学式 N₃⁻ の直線状多原子イオンです。これは、アジ化水素 (HN₃) の共役塩基です。 アジドは、その高い反応性で知られており、エアバッグの推進剤や有機合成の中間体など、さまざまな用途で使用されています .
準備方法
アジドは、いくつかの方法で合成できます。
合成経路と反応条件: 一般的な方法の1つは、液体アンモニア中で亜酸化窒素 (N₂O) とナトリウムアミド (NaNH₂) を反応させて、アジ化ナトリウム (NaN₃) を生成する方法です.
工業的生産方法: 工業的には、アジ化ナトリウムは、液体アンモニア中で亜酸化窒素とナトリウムアミドを反応させることで生成されます。
3. 化学反応解析
アジドは、さまざまな種類の化学反応を起こします。
置換反応: アジドは優れた求核剤であり、特にアセトニトリルやジメチルスルホキシドなどの極性非プロトン性溶媒中で、ハロアルカンとの求核置換反応に関与することができます.
還元反応: アジドは、水素化リチウムアルミニウムや触媒的水素化などの還元剤を使用して、アミンに還元することができます.
転位反応: アシルアジドは、クルチウス転位を起こしてイソシアネートを生成し、さらに反応してアミンを生成することができます.
一般的な試薬と条件: 一般的な試薬には、アジ化ナトリウム、ハロアルカン、水素化リチウムアルミニウムなどの還元剤が含まれます。
化学反応の分析
Nucleophilic Substitution Reactions
Azide ions (N₃⁻) exhibit strong nucleophilic behavior in Sₙ2 reactions , enabling efficient synthesis of alkyl and aryl azides:
-
Aromatic substitution : Sodium this compound (NaN₃) displaces halides or other leaving groups in aromatic systems. For example, 2-chloro-3-nitropyridine reacts with NaN₃ to yield 2-azido-3-nitropyridine in high yields .
-
Aliphatic substitution : NaN₃ substitutes primary alkyl halides via bimolecular mechanisms, as seen in the synthesis of 5-azido-isoindoline derivatives from diazonium salts .
Example :
textAr–X + NaN₃ → Ar–N₃ + NaX (X = Cl, Br, OTf)
Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction forms 1,2,3-triazoles with high regioselectivity (typically >90% yield) :
textRC≡CH + R'N₃ → 1,4-disubstituted triazole (major)
-
Key features :
Table 1 : Yields in CuAAC Reactions
| Entry | This compound | Alkyne | Yield (%) |
|---|---|---|---|
| 1 | Benzyl this compound | Phenylacetylene | 90 |
| 2 | 1,3-Diazidopropane | Ethyl propiolate | 85 |
Thermal this compound-Alkene Cycloaddition
Azides react with alkenes in deep eutectic solvents (DES) to form triazolines:
textR–N₃ + CH₂=CH–R' → triazoline (30–85% yield)
Reduction to Amines
Azides serve as precursors to primary amines through:
-
Staudinger reaction : Triphenylphosphine converts azides to iminophosphoranes, hydrolyzed to amines .
-
Lithium aluminum hydride (LiAlH₄) : Direct reduction of organic azides (e.g., R–N₃ → R–NH₂) .
Mechanism :
textR–N₃ + PPh₃ → R–N=PPh₃ → R–NH₂ (after hydrolysis)
Curtius Rearrangement
Acyl azides thermally decompose to isocyanates, enabling peptide coupling :
textR–CO–N₃ → R–N=C=O + N₂
-
Applications : Synthesis of urethanes and ureas.
Schmidt Reaction
Azides react with ketones under acidic conditions to form amides :
textR₂C=O + HN₃ → R₂N–CO–R'
Emerging Research Frontiers
-
Enantioselective this compound synthesis : Enzymatic methods using Tri17 enable chiral this compound production .
-
Photocontrolled click chemistry : Spatiotemporal triazole formation using light-activated catalysts .
This synthesis underscores azides' versatility as linchpins in modern chemistry, with ongoing innovations expanding their utility in drug discovery, materials science, and synthetic biology.
科学的研究の応用
Synthetic Organic Chemistry
Azides are pivotal in synthetic organic chemistry, particularly in the synthesis of organonitrogens such as amines and triazoles. These compounds serve as intermediates in the preparation of pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Triazoles: Azides undergo the azide-alkyne click reaction, a highly efficient method for synthesizing triazoles, which are important in medicinal chemistry .
- Grignard Reactions: Recent advancements have introduced novel methods for synthesizing azides via Grignard reactions, allowing for the creation of organomagnesium intermediates with protected azido groups. This innovation expands the range of this compound compounds that can be synthesized efficiently .
Materials Science
In materials science, azides are utilized to develop advanced materials with unique properties. Their ability to participate in click chemistry has led to innovations in polymer science.
Key Applications:
- Polymer Synthesis: Azides are integral in the synthesis of block copolymers through copper-catalyzed this compound-alkyne reactions. These polymers exhibit enhanced electronic properties and are used in applications such as stretchable electronics and light-emitting devices .
- Nanofiber Production: The electrospinning technique has been employed to create nanofiber membranes using this compound-terminated polymers, which can be applied in light-emitting devices .
Drug Discovery
Azides have emerged as crucial tools in drug discovery due to their bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with biological processes.
Key Applications:
- Bioorthogonal Chemistry: The this compound-alkyne click reaction is extensively used to label biomolecules such as proteins and nucleic acids, enabling researchers to track and study biological interactions .
- Natural Enzyme Discovery: Recent research identified a natural enzyme capable of synthesizing azides under mild conditions, paving the way for safer drug development and biological research applications .
Case Study 1: Novel Synthesis Method
Researchers at Tokyo University of Science developed an innovative method utilizing Grignard reactions to synthesize this compound compounds efficiently. This method allows for the preparation of various organonitrogens essential for pharmaceutical applications, showcasing the potential for broader industrial use .
Case Study 2: this compound in Bioconjugation
The application of azides in bioconjugation has been exemplified by their use in labeling proteins with fluorescent tags via click chemistry. This technique has facilitated advancements in understanding protein interactions and dynamics within cellular environments .
作用機序
アジドの作用機序には、その高い反応性と他の分子との強い結合を形成する能力が関係しています。
類似化合物との比較
アジドは、他の窒素含有化合物と比較することができます。
特性
CAS番号 |
14343-69-2 |
|---|---|
分子式 |
N3- |
分子量 |
42.021 g/mol |
IUPAC名 |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
InChIキー |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
正規SMILES |
[N-]=[N+]=[N-] |
Key on ui other cas no. |
14343-69-2 |
同義語 |
Azide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













